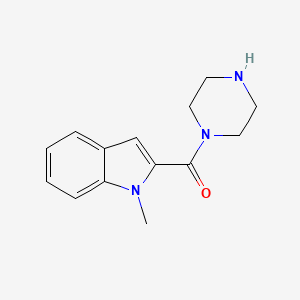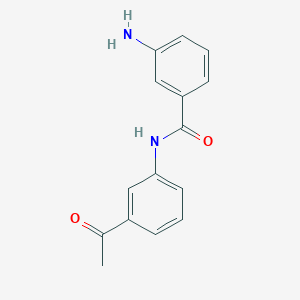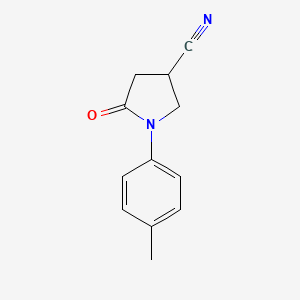
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile
Übersicht
Beschreibung
“1-(4-Methoxyphenyl)-pyrrolidine” is a compound that has been used in the preparation of β-methylsulfonylated N-heterocycles . It has the empirical formula C11H15NO and a molecular weight of 177.24 .
Synthesis Analysis
While specific synthesis methods for “1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile” are not available, similar compounds have been synthesized through intermolecular [4 + 2] cycloaddition reactions.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction . Theoretical methods such as density functional theory (DFT) have also been used to predict molecular geometry and vibrational frequencies .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. Studies on similar compounds have revealed that the presence of substituents like the 4-methoxyphenyl group can significantly affect these properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
El-Mansy, Boulos, and Mohram (2018) synthesized pyrrolidine-3-carbonitrile derivatives, including 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile, and evaluated their antimicrobial activities. These derivatives showcased promising results against various microbial strains, highlighting the compound's potential in developing new antimicrobial agents (El-Mansy, Boulos, & Mohram, 2018).
Structural and Spectroscopic Analysis
Research by Ganapathy et al. (2015) involved the structural analysis of related compounds through X-ray crystallography. Such studies are crucial for understanding the molecular geometry and potential chemical reactivity of pyrrolidine-3-carbonitrile derivatives (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Chemical Properties and Interactions
Baluja and Talaviya (2016) conducted a study on the physical properties (density, sound speed, and viscosity) of dihydropyridine derivatives, including those similar to this compound. These properties are significant for understanding solute-solvent interactions, which are essential in drug formulation and material science applications (Baluja & Talaviya, 2016).
Optical and Material Applications
El-Menyawy, Zedan, and Nawar (2019) explored the synthesis and device characterization of pyrazolo[4,3-b]pyridine derivatives, demonstrating these compounds' potential in developing optoelectronic materials. The thermal stability and optical properties of these derivatives are pertinent for the creation of novel photovoltaic devices and other electronic applications (El-Menyawy, Zedan, & Nawar, 2019).
Synthesis and Application in Heterocyclic Chemistry
The synthesis of Schiff bases using derivatives of this compound showcases its utility in creating complex organic molecules with potential applications in medicinal chemistry and as ligands in coordination chemistry. These compounds have been evaluated for their antimicrobial activities, indicating their relevance in drug discovery (Puthran et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-4-2-10(3-5-11)14-8-9(7-13)6-12(14)15/h2-5,9H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVBLYFCSRZQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3073263.png)

![{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine](/img/structure/B3073273.png)
![2-{2-[1-(4-Methoxyphenyl)cyclobutyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3073292.png)






![[1-(4-Fluorophenyl)cyclobutyl]methanamine](/img/structure/B3073349.png)
